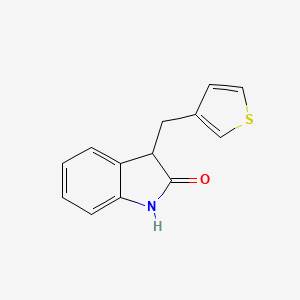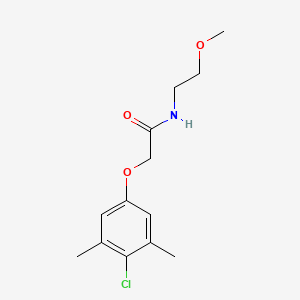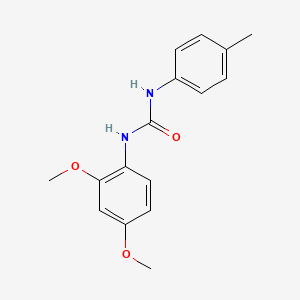
3-(3-thienylmethyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-thienylmethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. It is commonly referred to as TDIA, and its molecular formula is C13H11NOS. TDIA is a heterocyclic compound containing a thienyl ring and an indole ring. It has been studied for its potential use in various fields of research, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of TDIA is not fully understood. However, studies have shown that it has the ability to inhibit the activity of certain enzymes and proteins, which may be responsible for its therapeutic effects. TDIA has been shown to have potent anticancer activity, which may be attributed to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
TDIA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which may be responsible for its therapeutic effects. TDIA has also been shown to have antioxidant activity, which may be beneficial for the prevention and treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TDIA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. TDIA has also been shown to have potent therapeutic effects, making it a promising candidate for the development of new drugs. However, there are also limitations to the use of TDIA in laboratory experiments. Its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, the potential side effects of TDIA are not well characterized, which may limit its use in clinical trials.
Orientations Futures
There are several future directions for the research and development of TDIA. In medicinal chemistry, TDIA could be further optimized to improve its therapeutic efficacy and reduce potential side effects. In material science, TDIA could be studied for its potential use in the development of new organic electronic devices. Additionally, the mechanism of action of TDIA could be further elucidated to better understand its potential applications in various fields of research.
Méthodes De Synthèse
TDIA can be synthesized through a multistep process involving the condensation of 3-bromothiophene-2-carbaldehyde with aniline, followed by cyclization and reduction. The resulting compound is then subjected to a Friedel-Crafts acylation reaction to yield TDIA. The synthesis of TDIA has been optimized to yield high purity and yield, making it a suitable candidate for various research applications.
Applications De Recherche Scientifique
TDIA has been studied for its potential use in various fields of scientific research. In medicinal chemistry, TDIA has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, TDIA has been used as a building block for the synthesis of more complex molecules. In material science, TDIA has been studied for its potential use in the development of organic electronic devices.
Propriétés
IUPAC Name |
3-(thiophen-3-ylmethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-13-11(7-9-5-6-16-8-9)10-3-1-2-4-12(10)14-13/h1-6,8,11H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITFTDVVQJMREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-3-ylmethyl)-1,3-dihydroindol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960329.png)


![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4960338.png)
![1-{2-[2-(2-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4960339.png)
![N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine](/img/structure/B4960353.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4960355.png)
![2-methoxy-N'-{4-methoxy-3-[(2-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4960374.png)
![5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4960382.png)
![diethyl [4-(2-tert-butylphenoxy)butyl]malonate](/img/structure/B4960383.png)
![N-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4960384.png)

![1-[2-(3-fluorophenyl)ethyl]-N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4960403.png)
